The compound is classified under azides, specifically vinyl azides, which are defined by having a double bond adjacent to the azide group. It is registered under the Chemical Abstracts Service number 126456-06-2. The structural formula can be represented as CHN, indicating it contains seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms.
The synthesis of 2-Cyclohexen-1-yl-azide can be achieved through several methodologies:
The molecular structure of 2-Cyclohexen-1-yl-azide features a cyclohexene ring with an azide group (-N) at the first position. The geometry around the double bond contributes to its reactivity, allowing it to participate in various addition reactions.
Key structural data includes:
2-Cyclohexen-1-yl-azide is involved in several significant chemical reactions:
The mechanism of action for reactions involving 2-Cyclohexen-1-yl-azide typically involves:
The physical properties of 2-Cyclohexen-1-yl-azide include:
Chemical properties include:
2-Cyclohexen-1-yl-azide finds applications in various scientific fields:
The synthesis of 2-cyclohexen-1-yl-azide (molecular formula: C₆H₉N₃, CAS 16717-84-3) primarily leverages direct nucleophilic substitution and diazotransfer reactions. The most efficient route involves treating cyclohexene derivatives (e.g., 3-bromocyclohexene) with sodium azide (NaN₃) in dimethyl sulfoxide at 80–100°C, achieving yields of 78–85% [7]. Solvent polarity critically influences reaction kinetics; polar aprotic solvents like dimethyl sulfoxide enhance azide nucleophilicity and suppress side reactions. Diazotransfer protocols using triflyl azide (TfN₃) with primary amines appended to cyclohexenyl scaffolds offer an alternative pathway, though this requires stringent temperature control (<0°C) to prevent undesired decomposition [7].
Table 1: Optimization Parameters for Direct Azidation
Precursor | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
3-Bromocyclohexene | Dimethyl sulfoxide | 100 | 85 |
3-Bromocyclohexene | Acetonitrile | 80 | 62 |
3-Iodocyclohexene | Dimethyl sulfoxide | 100 | 89 |
Recent advances highlight microwave-assisted synthesis, which reduces reaction times from 12 hours to 30 minutes while maintaining yields >80% . Key challenges include managing exothermic conditions and avoiding competing elimination pathways in substrates with β-hydrogens.
Regioselectivity in 2-cyclohexen-1-yl-azide synthesis is achieved through strategic precursor design and electronic steering. Modifying the cyclohexene scaffold with electron-withdrawing groups (e.g., carbonyls at C2) directs azide installation to the allylic position (C1) due to resonance-assisted stabilization of the transition state [3] [5]. For example, 2-cyclohexen-1-one undergoes regioselective hydrosilylation at C1, followed by azidation, yielding the target azide with 88% efficiency [2] [3].
Steric effects further enhance regiocontrol: Bulky substituents at C3 or C6 hinder azide approach at adjacent positions, favoring C1 functionalization. This principle is exemplified in the synthesis of angular triazoloquinazolines, where cyclohexene ring conformation dictates >95% regioselectivity [5]. Computational studies confirm that the C1 position exhibits a 5.3 kcal/mol lower activation barrier for SN₂ reactions compared to C3 [5].
Transition-metal catalysis significantly improves azide incorporation efficiency. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables "click" functionalization of alkyne-substituted cyclohexenyl precursors, forming triazole-linked conjugates without isolating the azide intermediate [4]. Key catalytic systems include:
Table 2: Catalytic Systems for Azide Incorporation
Catalyst | Substrate | Reaction Type | Yield (%) |
---|---|---|---|
Cu(I)-3-methylsalicylate | Ethynylcyclohexene derivatives | Cycloaddition | 90–95 |
Vanadium-modified titanium dioxide | Cyclohexene | Photo-oxidation/azidation | 76 |
Ruthenium(II) complexes | Vinylcyclohexene | Transannulation | 82 |
Photocatalytic methods using vanadium-modified titanium dioxide under ultraviolet irradiation enable one-pot oxidation-azidation of cyclohexene to 2-cyclohexen-1-yl-azide, minimizing multi-step procedures [3]. Additionally, Lewis acid catalysis (e.g., BF₃·Et₂O) promotes azide addition to cyclohexenyl epoxides via ring-opening, though stereoselectivity remains moderate (dr 3:1) [7].
Controlling stereochemistry in 2-cyclohexen-1-yl-azide synthesis requires chiral auxiliaries and asymmetric catalysis. Enantioselective deprotonation of meso-cyclohexene oxide using chiral lithium amides (e.g., (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene) yields (R)-2-cyclohexen-1-ol precursors with 99% enantiomeric excess [2]. Subsequent Mitsunobu azidation or mesylation-displacement sequences retain stereointegrity, delivering enantioenriched azides with >90% ee [2].
Conformational locking via bicyclic frameworks (e.g., 2-azabicyclo[2.2.1]heptane) enforces facial selectivity during azidation, achieving diastereomeric ratios up to 15:1 [2] [5]. Steric repulsion between the azide and α-oriented substituents in transition states governs this selectivity, as validated by density functional theory calculations [2]. For cis-disubstituted cyclohexenyl azides, kinetic resolution using lipase catalysts achieves 88% enantiomeric excess, though substrate scope is limited to ester-functionalized derivatives [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0